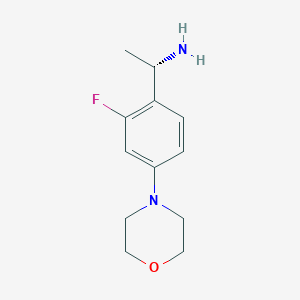
(S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine is a chiral compound that features a fluorine atom and a morpholine ring attached to a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and morpholine.
Formation of Intermediate: The 2-fluoroaniline undergoes a nucleophilic aromatic substitution reaction with morpholine to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (S)-enantiomer of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to ensure the enantiomeric purity of the final product.
化学反応の分析
Types of Reactions
(S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom and morpholine ring can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
(S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism by which (S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom and morpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
®-1-(2-Fluoro-4-morpholinophenyl)ethanamine: The enantiomer of the compound with different stereochemistry.
2-Fluoro-4-morpholinophenylboronic acid: A related compound with a boronic acid group instead of an ethanamine group.
Uniqueness
(S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine is unique due to its specific chiral configuration and the presence of both a fluorine atom and a morpholine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H17FN2O |
|---|---|
分子量 |
224.27 g/mol |
IUPAC名 |
(1S)-1-(2-fluoro-4-morpholin-4-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H17FN2O/c1-9(14)11-3-2-10(8-12(11)13)15-4-6-16-7-5-15/h2-3,8-9H,4-7,14H2,1H3/t9-/m0/s1 |
InChIキー |
NNJJZYQGFDWENM-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](C1=C(C=C(C=C1)N2CCOCC2)F)N |
正規SMILES |
CC(C1=C(C=C(C=C1)N2CCOCC2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















